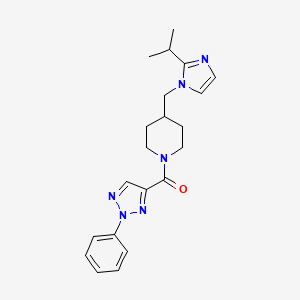
(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H26N6O and its molecular weight is 378.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, with the CAS number 1351607-40-3, is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates an imidazole moiety and a triazole structure, which are known for their diverse pharmacological properties. The molecular formula is C21H26N6O and its molecular weight is 378.5 g/mol.
Structure and Properties
The compound features a complex structure that includes:
- Imidazole Ring : A five-membered heterocyclic structure contributing to the compound's biological activity.
- Piperidine Ring : A saturated six-membered ring that may enhance the interaction with biological targets.
- Triazole Unit : A five-membered ring containing three nitrogen atoms, known for its role in drug design due to its ability to form hydrogen bonds.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N6O |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 1351607-40-3 |
The biological activity of this compound is likely mediated through interactions with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. The imidazole and triazole rings may facilitate binding through hydrogen bonding and coordination with metal ions.
Anticancer Activity
Research indicates that derivatives of imidazole and triazole exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines:
| Compound | Cell Line Tested | GI50 (µM) |
|---|---|---|
| Similar Triazole Derivative | MDA-MB-435 (Melanoma) | 9.51 |
| Another Imidazole Derivative | K562 (Leukemia) | 3.52 |
| Compound with Triazole Moiety | HL60 (Leukemia) | 0.03 |
These findings suggest that the compound could exhibit similar cytotoxic effects against cancer cells.
Antimicrobial Activity
Imidazole derivatives are also known for their antimicrobial properties. In vitro studies have demonstrated that compounds containing imidazole rings can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of triazole derivatives. Among the tested compounds, one with a similar structure to our target showed promising results against multiple cancer types, indicating potential pathways for further investigation into the biological activity of this compound .
Study 2: Neuropharmacological Effects
Another research effort explored the neuropharmacological effects of piperidine derivatives. The results indicated that modifications in the piperidine structure could enhance binding affinity to neurotransmitter receptors, suggesting that our compound may possess similar neuroactive properties .
Propriétés
IUPAC Name |
(2-phenyltriazol-4-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-16(2)20-22-10-13-26(20)15-17-8-11-25(12-9-17)21(28)19-14-23-27(24-19)18-6-4-3-5-7-18/h3-7,10,13-14,16-17H,8-9,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLWHPUNVWUXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














